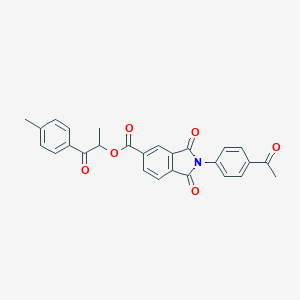
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the family of isoindoline derivatives. This compound has drawn significant attention from researchers due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell cycle regulation and DNA replication.
Biochemical and Physiological Effects
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. It has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate for lab experiments is its high potency against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to prepare solutions for in vitro experiments.
将来の方向性
There are several future directions for research on 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research and potential applications. Another area of interest is the development of novel derivatives of this compound with improved anticancer activity and solubility. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves the reaction of 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl chloride. This reaction takes place in the presence of a suitable base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is isolated by filtration and recrystallization.
科学的研究の応用
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential as an anti-inflammatory agent and a neuroprotective agent.
In materials science, 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been used as a building block for the synthesis of novel organic semiconductors. These materials have potential applications in organic field-effect transistors, organic solar cells, and organic light-emitting diodes.
特性
製品名 |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate |
|---|---|
分子式 |
C27H21NO6 |
分子量 |
455.5 g/mol |
IUPAC名 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H21NO6/c1-15-4-6-19(7-5-15)24(30)17(3)34-27(33)20-10-13-22-23(14-20)26(32)28(25(22)31)21-11-8-18(9-12-21)16(2)29/h4-14,17H,1-3H3 |
InChIキー |
ZTJGIZVXKAOXDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{4-ethoxy-2-nitrophenyl}acetamide](/img/structure/B304008.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B304015.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B304018.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B304021.png)


![N-{4-[3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B304025.png)
![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)
![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304028.png)